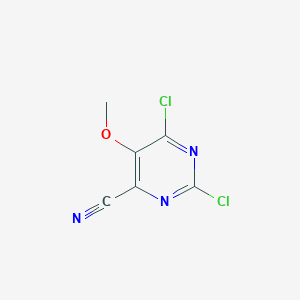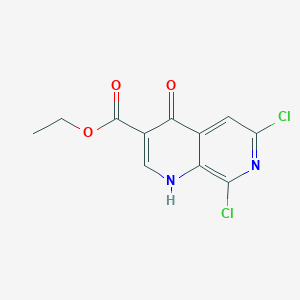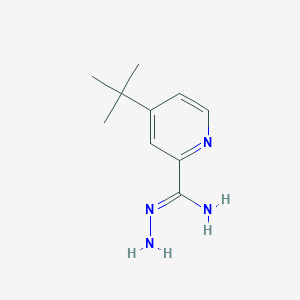
(Z)-4-(tert-Butyl)picolinohydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(tert-Butyl)picolinohydrazonamide is a chemical compound that features a tert-butyl group attached to a picolinohydrazonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(tert-Butyl)picolinohydrazonamide typically involves the reaction of picolinohydrazonamide with tert-butyl reagents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl group into the picolinohydrazonamide structure . The reaction is usually carried out under metal-free conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(tert-Butyl)picolinohydrazonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide under mild conditions.
Reduction: Sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for introducing halogen groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl picolinohydrazonamide derivatives, while substitution reactions can produce various functionalized picolinohydrazonamides.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(tert-Butyl)picolinohydrazonamide is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Researchers are investigating its effects on various biological pathways and its potential as a therapeutic agent .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of (Z)-4-(tert-Butyl)picolinohydrazonamide involves its interaction with specific molecular targets. The tert-butyl group enhances the compound’s ability to penetrate biological membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl picolinohydrazonamide: Similar structure but without the (Z)-configuration.
tert-Butyl hydrazonamide: Lacks the picolino group.
tert-Butyl picolinamide: Lacks the hydrazonamide group.
Uniqueness
(Z)-4-(tert-Butyl)picolinohydrazonamide is unique due to its (Z)-configuration, which imparts specific stereochemical properties that influence its reactivity and interactions with biological targets. This configuration can enhance the compound’s stability and efficacy in various applications .
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N'-amino-4-tert-butylpyridine-2-carboximidamide |
InChI |
InChI=1S/C10H16N4/c1-10(2,3)7-4-5-13-8(6-7)9(11)14-12/h4-6H,12H2,1-3H3,(H2,11,14) |
InChI Key |
WZOXPIPPLUKJAI-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=NC=C1)/C(=N/N)/N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


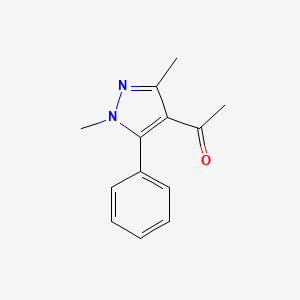
![2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B15232585.png)
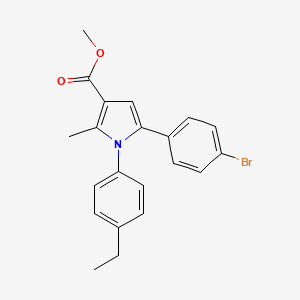
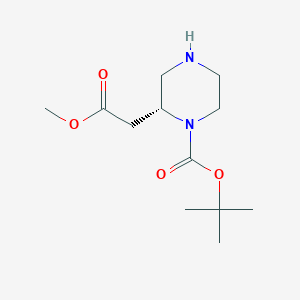
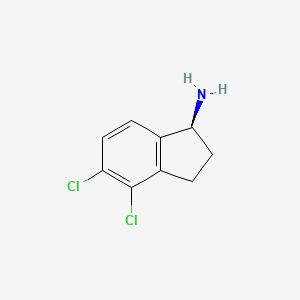
![7-Methoxy-3-methylbenzo[d]isothiazole](/img/structure/B15232610.png)
![8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B15232625.png)
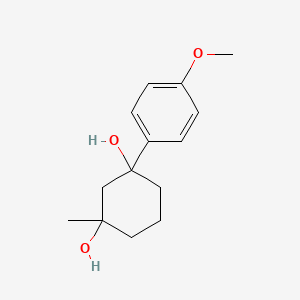

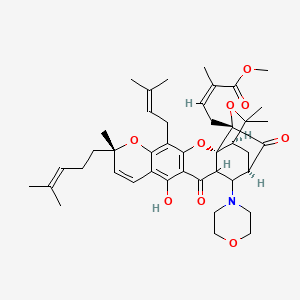
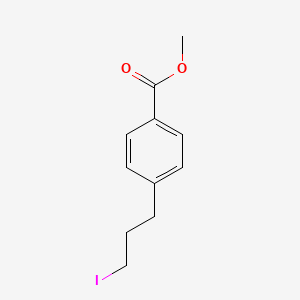
![6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine](/img/structure/B15232662.png)
